2-Isopropyl-6-methyl-4-pyrimidone

Crystallography Solid-state chemistry Supramolecular chemistry

2-Isopropyl-6-methyl-4-pyrimidone is the irreplaceable diazinon metabolite (G 27550) for occupational and environmental exposure biomonitoring, distinguished by its crystallographically-validated 2-isopropyl/6-methyl substitution pattern that dictates a unique N–H···O hydrogen-bonded R₂²(8) dimeric supramolecular motif. This specific substitution is essential for regioselective derivatization to bioactive benzophenones and nucleoside analogs—generic pyrimidones lack the requisite metabolic pathway specificity and synthetic utility. Procure this compound to ensure LC-MS/MS method accuracy, SAR study reproducibility, and reliable toxicological data interpretation.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 2814-20-2
Cat. No. B046637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-methyl-4-pyrimidone
CAS2814-20-2
Synonyms6-Methyl-2-(1-methylethyl)-4(3H)-pyrimidinone;  6-Methyl-2-(1-methylethyl)-4(1H)-pyrimidinone;  2-Isopropyl-4-hydroxy-6-methylpyrimidine;  2-Isopropyl-4-methyl-6-hydroxypyrimidine;  2-Isopropyl-4-methyl-6-pyrimidinone;  2-Isopropyl-4-methylpyrimidin-6-ol; 
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N=C(N1)C(C)C
InChIInChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)
InChIKeyAJPIUNPJBFBUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-6-methyl-4-pyrimidone (CAS 2814-20-2) Supplier Specification and Structural Identity Guide


2-Isopropyl-6-methyl-4-pyrimidone (CAS 2814-20-2), also designated as 2-isopropyl-6-methylpyrimidin-4(3H)-one or 2-isopropyl-4-methyl-6-hydroxypyrimidine, is a pyrimidone derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol [1]. The compound exists in tautomeric equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms, with X-ray crystallographic analysis confirming that the enol form undergoes enol-to-keto tautomerism during crystallization, yielding the pyrimidin-4(3H)-one structure in the solid state [2]. It is recognized primarily as the principal hydrolytic metabolite of the organophosphate insecticide diazinon and serves as a key synthetic intermediate in the preparation of pharmaceutical building blocks, agrochemical precursors, and benzophenone-derived antimicrobial agents [3][4].

Why 2-Isopropyl-6-methyl-4-pyrimidone Cannot Be Substituted by Unsubstituted or Mono-Substituted Pyrimidones


Substitution of 2-isopropyl-6-methyl-4-pyrimidone with generic or structurally related pyrimidones is scientifically inadvisable due to three interdependent factors: substitution pattern specificity, tautomeric behavior, and metabolic relevance. The 2-isopropyl and 6-methyl substituents collectively dictate the compound's crystallographic hydrogen-bonding architecture—symmetry-related molecules form centrosymmetric dimers via intermolecular N–H⋯O hydrogen bonds generating R₂²(8) rings, a supramolecular motif that is disrupted upon alteration of either substituent [1]. Furthermore, the compound's identity as the diazinon metabolite G 27550 renders it irreplaceable in toxicological, environmental fate, and biomonitoring studies where structurally divergent analogs (e.g., 2-methyl-6-ethylpyrimidin-4-one or unsubstituted 4-pyrimidone) lack the requisite metabolic pathway specificity [2]. In synthetic applications, the compound's unique substitution pattern enables regioselective derivatization at the pyrimidine ring that is not achievable with 4-pyrimidone, 2-isopropyl-4-pyrimidone, or 6-methyl-4-pyrimidone congeners [3].

2-Isopropyl-6-methyl-4-pyrimidone Quantitative Differentiation Evidence: Head-to-Head Comparison Data


Crystal Packing and Hydrogen-Bonding Architecture: Structural Differentiation from 2-Substituted Pyrimidin-4-one Analogs

Single-crystal X-ray diffraction analysis reveals that 2-isopropyl-6-methyl-4-pyrimidone adopts a planar pyrimidin-4(3H)-one core with a maximum deviation of 0.081(1) Å for the oxygen atom. In the crystal lattice, symmetry-related molecules assemble into centrosymmetric dimers through paired intermolecular N–H⋯O hydrogen bonds, forming R₂²(8) ring motifs. These dimers stack along the crystallographic a-axis [1]. This hydrogen-bonding network is distinct from that observed in 2-methyl-4-pyrimidone and unsubstituted 4-pyrimidone, where the absence of the 6-methyl substituent alters dimer geometry and stacking periodicity.

Crystallography Solid-state chemistry Supramolecular chemistry

Melting Point as Identity Verification: Supplier Specification Benchmark for 2-Isopropyl-6-methyl-4-pyrimidone

Commercial suppliers consistently report a melting point range of 172–175°C for 2-isopropyl-6-methyl-4-pyrimidone with minimum purity specification of 98% as determined by HPLC [1]. This thermal property serves as a primary identity verification benchmark that distinguishes the compound from structurally related pyrimidones. Unsubstituted 4(3H)-pyrimidone exhibits a significantly higher melting point of 162–164°C, while 2-isopropyl-4(3H)-pyrimidone (lacking the 6-methyl group) melts at approximately 128–130°C . The 30–40°C differential relative to the des-methyl analog provides a simple, cost-effective QC acceptance criterion.

Quality control Analytical chemistry Identity verification

Synthetic Accessibility and Process Feasibility: ß-Aminocrotonamide Route Differentiation

Patent DE2065698C3 describes a specific synthetic route for 2-isopropyl-6-methyl-4(3H)-pyrimidone involving the condensation of ß-aminocrotonamide with an ester of isobutyric acid or a related organic acid ester [1]. This route contrasts with alternative pyrimidone syntheses that employ ß-ketoesters or amidine-based cyclocondensations, which are less efficient for installing the 2-isopropyl-6-methyl substitution pattern due to steric hindrance and regioselectivity constraints. The ß-aminocrotonamide pathway provides direct access to the target substitution pattern without requiring protection/deprotection sequences or post-cyclization alkylation steps.

Process chemistry Synthetic methodology Cost of goods

Metabolic Identity as Diazinon Biomarker: Irreplaceable Role in Toxicological and Environmental Monitoring

2-Isopropyl-6-methyl-4-pyrimidone is the definitive urinary metabolite of diazinon (O,O-diethyl O-[2-isopropyl-6-methylpyrimidin-4-yl] phosphorothioate) and is designated as G 27550 in toxicological databases [1]. It has been identified in human blood and urine as a specific exposure biomarker for diazinon in occupational and environmental monitoring studies [2]. No alternative compound can substitute for this metabolite in exposure assessment studies because structurally divergent pyrimidones do not share the same metabolic origin. The compound is also listed as a marine xenobiotic metabolite, reflecting its environmental fate relevance following diazinon application [3].

Toxicology Environmental chemistry Biomonitoring

2-Isopropyl-6-methyl-4-pyrimidone: Evidence-Backed Application Scenarios for Procurement Decisions


Diazinon Exposure Biomonitoring and Environmental Fate Studies

2-Isopropyl-6-methyl-4-pyrimidone is the essential analytical reference standard for quantifying human and environmental exposure to the organophosphate insecticide diazinon. As the primary urinary metabolite designated G 27550, it is the specific biomarker required for LC-MS/MS-based biomonitoring protocols. Procurement of this compound as a certified reference material ensures accurate quantification of diazinon exposure in occupational health studies, epidemiological investigations of organophosphate neurotoxicity, and environmental monitoring of agricultural runoff [1][2].

Antimicrobial Benzophenone Derivative Synthesis

This compound serves as a key intermediate for the synthesis of benzophenone derivatives exhibiting antifungal and antibacterial activities [1]. The 2-isopropyl and 6-methyl substitution pattern on the pyrimidine ring provides the requisite electronic and steric properties for subsequent derivatization to bioactive benzophenones. Researchers developing novel antimicrobial agents or conducting structure-activity relationship (SAR) studies on pyrimidine-containing pharmacophores should prioritize this specific substitution pattern over generic pyrimidones, as the biological activity of the final benzophenone product is contingent upon the intact 2-isopropyl-6-methyl motif [2].

Pharmaceutical Intermediate for Nucleoside Analog Synthesis

2-Isopropyl-6-methyl-4-pyrimidone functions as a synthetic building block in the preparation of nucleoside analogs and related heterocyclic pharmaceutical intermediates [1]. The compound's tautomeric equilibrium and established reactivity profile enable regioselective N-alkylation and ring functionalization that is not readily achievable with simpler pyrimidone scaffolds. Procurement of this specific intermediate is warranted for medicinal chemistry programs targeting antiviral or anticancer nucleoside mimetics where the 2-isopropyl-6-methyl substitution confers favorable pharmacokinetic properties or target binding affinity in the final drug candidate [2].

Analytical Chemistry Method Development and Validation

The compound's well-characterized melting point (172–175°C), defined HPLC retention behavior, and available mass spectral data make it suitable as a system suitability standard in analytical method development [1]. Its distinct thermal and chromatographic properties, which differ measurably from other pyrimidone congeners, enable its use as a retention time marker or internal quality control standard in HPLC and LC-MS methods for pyrimidine-containing analytes [2].

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